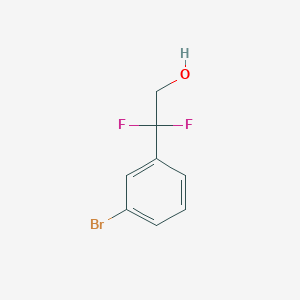

2-(3-Bromophenyl)-2,2-difluoroethanol

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKAKPQCSGHMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Organic Transformations of 2 3 Bromophenyl 2,2 Difluoroethanol

Reactions of the Hydroxyl Group in 2-(3-Bromophenyl)-2,2-difluoroethanol

The presence of two electron-withdrawing fluorine atoms on the adjacent carbon significantly influences the properties of the hydroxyl group, enhancing its acidity compared to non-fluorinated analogues. However, the -OH group remains a poor leaving group and typically requires activation to undergo further transformations.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group in alcohols is inherently difficult due to the poor leaving group nature of the hydroxide ion (HO⁻). Consequently, transformation of the hydroxyl group into a better leaving group is a prerequisite for substitution reactions. This can be achieved through several methods:

Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group, facilitating substitution by a nucleophile. This method is typically suitable for secondary benzylic alcohols, which can stabilize the resulting carbocation.

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine). This converts the hydroxyl group into a tosylate or mesylate ester, which are excellent leaving groups for Sₙ2 reactions.

Activation with Reagents: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively.

Once activated, a wide range of nucleophiles can be used to displace the leaving group, allowing for the introduction of various functional groups.

Table 1: Representative Nucleophilic Substitution Strategies for the Hydroxyl Group An illustrative table based on common alcohol transformations.

| Activation Method | Reagent(s) | Leaving Group | Subsequent Nucleophile (Nu⁻) | Product Type |

|---|---|---|---|---|

| Protonation | HBr, HI, HCl | H₂O | Br⁻, I⁻, Cl⁻ | Alkyl Halide |

| Sulfonylation | TsCl, Pyridine | ⁻OTs | CN⁻, N₃⁻, R-O⁻ | Nitrile, Azide, Ether |

| Halogenation | SOCl₂, Pyridine | -SO₂-Cl | - | Alkyl Chloride |

Functionalization Mediated by Fluoride Anions and Other Activating Agents

The unique electronic properties of fluorinated alcohols open up alternative pathways for functionalization. The increased acidity of the hydroxyl proton allows for easier deprotonation under basic conditions to form an alkoxide, which can then act as a nucleophile in reactions such as Williamson ether synthesis.

Furthermore, the strong hydrogen-bonding donor ability of fluorinated alcohols can be harnessed to promote reactions even without a catalyst. These alcohols can activate electrophiles by forming strong hydrogen bonds, enhancing their reactivity toward nucleophiles. While the compound itself is the substrate, this inherent property is a key consideration in its reaction chemistry.

Activation can also be achieved using specialized reagents. For instance, base-free deoxyfluorination methods can be employed using a combination of a phosphorus-based activator, a fluoride source, and a Lewis acid catalyst that acts as a fluoride shuttle. This approach avoids basic conditions that might promote elimination side reactions.

Reactivity of the 3-Bromophenyl Moiety

The bromine atom attached to the phenyl ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira with aryl bromides)

The aryl bromide functional group is a cornerstone of modern cross-coupling chemistry. It readily participates in oxidative addition to low-valent transition metal catalysts, typically those based on palladium, initiating the catalytic cycle.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming aryl-aryl or aryl-alkyl bonds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at one of the sp²-hybridized carbons of the alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) and requires a base. It is a highly efficient method for synthesizing aryl alkynes.

Table 3: Cross-Coupling Reactions of the 3-Bromophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Aryl-Aryl or Aryl-Alkyl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | Aryl-Alkynyl |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In this compound, the bromo-substituent is in the meta position relative to the 2,2-difluoroethanol (B47519) side chain. The -(CH(OH)CF₂)- group is electron-withdrawing but is not in the required ortho or para position to sufficiently activate the ring for a classical SₙAr reaction. Therefore, direct displacement of the bromide by a nucleophile under standard SₙAr conditions is generally not a feasible pathway. Achieving such a transformation would likely require harsh conditions (very strong bases) or the use of modern catalytic systems designed to facilitate substitution on unactivated aryl halides.

Transformations Involving the gem-Difluoroalkyl Moiety

The gem-difluoroalkyl moiety in this compound is a key structural feature that imparts unique reactivity to the molecule. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the properties of the adjacent α-carbon and the hydroxyl group, opening up a range of advanced organic transformations.

Reactions at the α-Carbon Adjoining Geminal Fluorines

The carbon atom bearing the two fluorine atoms (the α-carbon) in this compound is highly electron-deficient. This electronic characteristic makes the hydroxyl group more acidic compared to its non-fluorinated analog and facilitates its departure in nucleophilic substitution or elimination reactions. While direct reactions at this α-carbon are challenging due to the stability of the C-F bonds, transformations can be initiated by activating the hydroxyl group.

For instance, conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, would render the α-carbon susceptible to nucleophilic attack. However, the steric hindrance and the electronic repulsion from the fluorine atoms can impede the approach of nucleophiles.

Alternatively, under acidic conditions, protonation of the hydroxyl group followed by elimination of water can generate a transient, stabilized carbocation. This intermediate can then be trapped by various nucleophiles. The presence of the phenyl ring provides resonance stabilization to this carbocation, making this a plausible reaction pathway.

A more common strategy involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. The resulting carbonyl group at the α-position further activates the gem-difluoroalkyl moiety, enabling a host of subsequent transformations.

Decarboxylative Functionalization Pathways (Analogous to α,α-Difluoroarylacetic Acids)

A powerful strategy for the functionalization of this compound involves its oxidation to the corresponding 2-(3-bromophenyl)-2,2-difluoroacetic acid. This carboxylic acid can then undergo decarboxylative cross-coupling reactions, which are a class of reactions where a carboxylic acid is coupled with an organic halide, leading to the formation of a new carbon-carbon bond with the extrusion of carbon dioxide wikipedia.org. A key benefit of this approach is the use of relatively inexpensive and stable carboxylic acids wikipedia.org.

These reactions typically proceed via the formation of a radical intermediate upon decarboxylation, which can then participate in various bond-forming events. The general mechanism for a palladium-catalyzed decarboxylative cross-coupling, for example, often involves the oxidative addition of an aryl halide to a low-valent palladium species, followed by transmetalation with a metal carboxylate and subsequent reductive elimination with concomitant decarboxylation.

In the context of 2-(3-bromophenyl)-2,2-difluoroacetic acid, this strategy opens up avenues for the introduction of a wide array of substituents at the benzylic position. The existing bromo-substituent on the phenyl ring can also be utilized in subsequent or tandem cross-coupling reactions, further enhancing the molecular complexity.

Table 1: Potential Decarboxylative Cross-Coupling Reactions of 2-(3-Bromophenyl)-2,2-difluoroacetic acid

| Coupling Partner | Catalyst System | Potential Product |

| Aryl Halide | Palladium or Copper | 1-Aryl-1-(3-bromophenyl)-1,1-difluoroethane |

| Vinyl Halide | Palladium | 1-(3-Bromophenyl)-1,1-difluoro-2-alkene |

| Alkynyl Halide | Copper | 1-(3-Bromophenyl)-1,1-difluoro-2-alkyne |

| Acrylate | Ruthenium (photoredox) | 3-(3-Bromophenyl)-3,3-difluoropropanoate |

Multi-Component Reactions and Cascade Processes Utilizing the Compound

The structural features of this compound make it an attractive substrate for multi-component reactions (MCRs) and cascade processes. MCRs are one-pot reactions in which three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. Cascade reactions, on the other hand, involve a sequence of intramolecular reactions, often triggered by a single event.

One potential application of this compound in a cascade process could involve an initial dehydration to form 1-(3-bromophenyl)-1,1-difluoroethene. This reactive intermediate could then undergo a variety of cycloaddition reactions or be utilized in Heck-type couplings.

In the realm of MCRs, the hydroxyl group of this compound can act as a nucleophile. For instance, in a Passerini or Ugi-type reaction, the alcohol could be one of the components, leading to the formation of complex α-acyloxy amides or peptidomimetics bearing the gem-difluoro(3-bromophenyl)methyl moiety.

Table 2: Plausible Multi-Component and Cascade Reactions Involving this compound

| Reaction Type | Potential Reactants | Key Transformation | Resulting Scaffold |

| Dehydration-Diels-Alder Cascade | Diene | Dehydration to a difluoroalkene followed by [4+2] cycloaddition | Difluorinated cyclohexene derivative |

| Ugi Four-Component Reaction | Aldehyde, Amine, Isocyanide | Nucleophilic addition of the alcohol to the nitrilium ion intermediate | Complex peptidomimetic with a gem-difluoro ester moiety |

| Radical-Initiated Cascade | Radical Initiator, Alkene | Formation of a benzylic radical followed by addition to an alkene and cyclization | Fused or spirocyclic difluorinated compounds |

These advanced transformations highlight the synthetic utility of this compound as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations into Reactions of 2 3 Bromophenyl 2,2 Difluoroethanol

Elucidation of Reaction Pathways: S_N1, S_N2, and Radical Mechanisms

The reactivity of 2-(3-Bromophenyl)-2,2-difluoroethanol is largely dictated by the interplay of electronic and steric effects at the benzylic carbon. Nucleophilic substitution reactions, proceeding via either S_N1 or S_N2 mechanisms, are primary considerations.

S_N1 and S_N2 Pathways: The S_N1 (Substitution Nucleophilic Unimolecular) mechanism involves a stepwise process where the leaving group departs to form a carbocation intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com Tertiary substrates are most favorable for S_N1 reactions due to the stability of the resulting carbocation. pressbooks.pub In contrast, the S_N2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the carbon center as the leaving group departs. masterorganicchemistry.com The rate of an S_N2 reaction depends on the concentration of both the substrate and the nucleophile. libretexts.org This pathway is favored by less sterically hindered substrates, such as methyl and primary alkyl halides. pressbooks.pub

For this compound, the benzylic position could theoretically stabilize a carbocation through resonance with the phenyl ring, suggesting a potential S_N1 pathway. However, the presence of two highly electronegative fluorine atoms on the same carbon would significantly destabilize an adjacent positive charge through a strong inductive effect. This destabilization makes the formation of a benzylic carbocation highly unfavorable, thus impeding the S_N1 mechanism.

Conversely, the S_N2 pathway remains a possibility at the secondary carbon center. This mechanism would involve a backside attack by a nucleophile, displacing the hydroxyl group (or a derivatized, better leaving group). However, S_N2 reactivity can be reduced for gem-difluoroalkyl groups because each additional fluorine atom has a destabilizing effect on the partially positive carbon in the trigonal bipyramidal transition state. acs.org Therefore, while plausible, the S_N2 reactivity of this compound is expected to be somewhat diminished compared to its non-fluorinated analog.

| Factor | S_N1 Pathway Consideration | S_N2 Pathway Consideration |

|---|---|---|

| Substrate Structure | Secondary benzylic alcohol | Secondary benzylic alcohol |

| Electronic Effect of Phenyl Group | Stabilizes carbocation (Favors S_N1) | - |

| Electronic Effect of CF₂ Group | Strongly destabilizes carbocation (Disfavors S_N1) | Destabilizes transition state (Hinders S_N2) |

| Steric Hindrance | - | Moderate; allows for potential backside attack |

| Favored Conditions | Polar protic solvents, weak nucleophiles youtube.comkhanacademy.org | Polar aprotic solvents, strong nucleophiles youtube.comkhanacademy.org |

Radical Mechanisms: The presence of the C-Br bond on the phenyl ring and the C-Br bond in analogous α,α-difluoro compounds suggests the possibility of radical-mediated reactions. nih.govresearchgate.net For instance, radical addition reactions involving alkyl 2-bromo-2,2-difluoroacetates can be initiated under mild conditions. nih.govresearchgate.net It is plausible that the C-Br bond of this compound could undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a radical initiator, to form an aryl radical. This radical could then participate in various coupling or addition reactions. Furthermore, studies have shown that mono- and difluoromethyl radicals are more stable than their non-fluorinated counterparts, which could favor reaction pathways involving radical intermediates at the benzylic position. acs.org

Role of Transition Metal Catalysis in C-Br and C-O Bond Activations

Transition metal catalysis provides powerful tools for activating otherwise inert bonds. In this compound, both the C-Br and C-O bonds are potential targets for catalytic activation.

C-Br Bond Activation: The aryl bromide moiety is a versatile functional group for transition metal-catalyzed cross-coupling reactions. Catalysts based on palladium, nickel, or copper can activate the C-Br bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This approach is fundamental to modern organic synthesis for constructing complex molecular architectures. For instance, palladium-catalyzed reactions are widely used for the trifluoromethylation of aromatic compounds via C-H activation or cross-coupling. nih.gov

| Reaction Type | Typical Catalyst | Potential Product from this compound |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | 2-(3-Arylphenyl)-2,2-difluoroethanol |

| Heck Coupling | Pd(OAc)₂ | 2-(3-Vinylphenyl)-2,2-difluoroethanol |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 2-(3-Alkynylphenyl)-2,2-difluoroethanol |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Ligand | 2-(3-Aminophenyl)-2,2-difluoroethanol |

C-O Bond Activation: The activation of the C-O bond in alcohols is more challenging than C-Br activation but represents a growing field in catalysis. Direct functionalization of benzylic alcohols using transition metals like iron or through dual palladium/iridium photocatalysis has been developed. researchgate.net These methods allow for the conversion of the alcohol moiety into other functional groups, often under milder conditions than traditional methods that require pre-activation of the alcohol. Such strategies could potentially be applied to this compound for the direct substitution of the hydroxyl group.

Influence of Fluorine Atoms on Reaction Intermediates and Transition States

The two fluorine atoms at the benzylic position exert a profound influence on the reactivity of this compound by altering the stability of intermediates and transition states. Fluorine is the most electronegative element, and its introduction can significantly alter electron distribution, pK_a, and chemical reactivity. tandfonline.comresearchgate.net

The primary effect of the gem-difluoro group is its strong electron-withdrawing nature via the inductive effect. This has several key consequences:

Destabilization of Cationic Species: As mentioned, the CF₂ group strongly destabilizes adjacent carbocations, making S_N1-type pathways that rely on such intermediates highly unlikely.

Increased Acidity: The electron-withdrawing fluorine atoms increase the acidity of the neighboring hydroxyl proton. encyclopedia.pub This makes the alcohol a better hydrogen bond donor, a property relevant to its potential solvent effects.

Impact on Radical Intermediates: While the inductive effect destabilizes adjacent cations, it has been shown that mono- and difluoromethyl radicals are more stable than the non-fluorinated methyl radical, suggesting that radical-based transformations at the benzylic position may be more favorable. acs.org

| Intermediate/Transition State | Effect of Adjacent CF₂ Group | Mechanistic Implication |

|---|---|---|

| Carbocation (S_N1) | Strongly Destabilizing (Inductive Effect) | S_N1 pathway is highly disfavored. |

| Transition State (S_N2) | Destabilizing (Inductive Effect) | S_N2 reaction rate is likely reduced. acs.org |

| Radical | Stabilizing acs.org | Radical pathways are potentially favored. |

| Acidity of O-H | Increased Acidity (Inductive Effect) encyclopedia.pub | Enhanced H-bond donating ability. |

Solvent Effects and Catalytic Promotion by Fluorinated Alcohols in Organic Reactions

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are not merely inert solvents but can actively promote organic reactions. rsc.orgthieme-connect.com Their unique properties include high polarity, strong hydrogen-bond donating ability, and low nucleophilicity. ua.esresearchgate.net These characteristics allow them to stabilize charged intermediates, particularly cations and radical cations, and activate substrates through hydrogen bonding, often leading to enhanced reactivity and selectivity. nih.govnih.gov

As a difluorinated alcohol, this compound itself possesses the structural features that could enable it to act as a catalytic promoter or a beneficial solvent/co-solvent in a similar fashion to TFE or HFIP. The acidic hydroxyl proton, a result of the adjacent CF₂ group, can form strong hydrogen bonds with substrates or catalysts. This interaction can facilitate reactions by, for example, activating a leaving group or stabilizing a cationic intermediate. Fluorinated alcohols have been shown to be critical for the success of various challenging C-H activation reactions and transformations involving cationic species. rsc.orgacs.org The ability of HFIP to form H-bond networks can significantly lower activation barriers for various transformations. nih.gov

| Property | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Potential for this compound |

|---|---|---|---|

| Acidity (pKa) | 9.3 ua.es | 12.4 | Expected to be more acidic than non-fluorinated analogs |

| Hydrogen Bond Donating Ability | Very Strong thieme-connect.com | Strong thieme-connect.com | Expected to be a strong H-bond donor |

| Nucleophilicity | Very Low ua.es | Low | Expected to be a poor nucleophile |

| Key Catalytic Roles | Stabilizes cations/radicals, activates substrates via H-bonding nih.govnih.gov | Enhances reactivity in C-H activation rsc.org | Could potentially act as a promoter/co-solvent |

Advanced Spectroscopic and Structural Elucidation of 2 3 Bromophenyl 2,2 Difluoroethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(3-Bromophenyl)-2,2-difluoroethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Techniques

High-resolution NMR studies provide definitive evidence for the structure of this compound. The spectra are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃).

The ¹H NMR spectrum displays signals corresponding to each unique proton in the molecule. The aromatic protons on the 3-bromophenyl ring appear as a complex multiplet in the range of δ 7.21–7.73 ppm. rsc.org The methine proton (-CHOH) gives rise to a triplet of doublets at approximately δ 4.82 ppm, with its multiplicity resulting from coupling to both the adjacent hydroxyl proton and the two fluorine atoms. rsc.org The hydroxyl proton (-OH) appears as a singlet at around δ 2.71 ppm, though its chemical shift and multiplicity can vary depending on concentration and solvent. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the bromine (C-Br) and the difluoroethyl group (C-CF₂) are clearly identifiable. The carbon of the CF₂ group shows a characteristic triplet signal due to coupling with the two fluorine atoms. The benzylic carbon (CHOH) also appears as a triplet due to C-F coupling. The aromatic carbons produce a series of signals in the typical aromatic region of the spectrum. rsc.org

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and exhibit a signal that is coupled to the adjacent methine proton, resulting in a doublet. rsc.org

The following table summarizes the key NMR data for this compound. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.73 – 7.21 | m | - | Ar-H |

| ¹H | 5.76 | td | J = 55.8, 4.7 Hz | -CHF₂ |

| ¹H | 4.82 | td | J = 10.0, 4.7 Hz | -CHOH |

| ¹H | 2.71 | s | - | -OH |

| ¹³C | [Specific data not available] | - | - | Aromatic & Aliphatic Carbons |

| ¹⁹F | [Specific data not available] | - | - | -CF₂ |

Low Temperature NMR for Detection of Transient Intermediates

While specific low-temperature NMR studies on this compound are not widely published, this technique is invaluable for studying dynamic processes and detecting unstable species. Lowering the temperature of the NMR experiment can slow down molecular motions, such as bond rotations, allowing for the observation of individual conformers (rotamers).

For this compound, rotation around the C-C bond connecting the aromatic ring and the fluoroalcohol moiety could lead to different stable conformations. At room temperature, the rapid interconversion of these rotamers results in an averaged NMR spectrum. By cooling the sample, it might be possible to "freeze out" these individual conformers, leading to the appearance of separate sets of signals for each distinct spatial arrangement. This would provide critical data on the conformational preferences and energy barriers to rotation within the molecule.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the precise molecular weight of a compound and offers structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₈H₇BrF₂O, corresponding to a molecular weight of approximately 237.04 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. libretexts.org

Common fragmentation pathways for alcohols include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this molecule, this would involve the loss of the -CF₂H group, leading to a resonance-stabilized cation containing the bromophenyl ring.

Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion. This is a common fragmentation pathway for alcohols. libretexts.org

Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (mass 79 or 81).

The following table outlines the predicted major fragments for this compound.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 236/238 | [C₈H₇BrF₂O]⁺ | Molecular Ion (M⁺) |

| 218/220 | [C₈H₅BrF₂]⁺ | Dehydration (Loss of H₂O) |

| 185/187 | [C₇H₅BrO]⁺ | Alpha-Cleavage (Loss of CHF₂) |

| 157 | [C₈H₇F₂O]⁺ | Loss of Br radical |

| 155/157 | [C₆H₄Br]⁺ | Cleavage of the side chain |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. Although specific experimental spectra for this compound are not published, the expected absorption bands can be predicted from its structure.

The IR spectrum would be expected to show the following characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Multiple sharp bands between 3000-3100 cm⁻¹ due to aromatic C-H stretching.

Bands in the 2850-3000 cm⁻¹ region from aliphatic C-H stretching.

Strong, intense bands in the 1000-1200 cm⁻¹ range, which are characteristic of C-F stretching vibrations.

Aromatic C=C ring stretching absorptions typically appear in the 1450-1600 cm⁻¹ region.

The C-Br stretching vibration would likely be observed in the fingerprint region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, making it a useful tool for analyzing the substitution pattern on the phenyl ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

Currently, there is no published crystal structure for this compound in the scientific literature. Reports often describe this compound as an oil at room temperature, which precludes analysis by single-crystal X-ray diffraction under standard conditions. rsc.org

If the compound could be successfully crystallized, an X-ray diffraction experiment would provide unambiguous confirmation of its covalent structure. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, including the rotational angle of the fluoroethanol side chain relative to the bromophenyl ring. Analysis of the crystal packing would also shed light on intermolecular forces, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture.

Strategic Applications of 2 3 Bromophenyl 2,2 Difluoroethanol in Complex Organic Synthesis

Role as a Versatile Building Block for Fluorinated Aromatic and Heterocyclic Systems

There is no specific information available in the reviewed literature detailing the role of 2-(3-Bromophenyl)-2,2-difluoroethanol as a versatile building block for the synthesis of fluorinated aromatic and heterocyclic systems. The presence of a bromine atom on the phenyl ring suggests the potential for this compound to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Heck reactions, which are fundamental in the construction of complex aromatic and heterocyclic scaffolds. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgtcichemicals.comorganic-chemistry.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgresearchgate.netnih.govresearchgate.net However, no specific examples of these reactions using this compound have been documented in the searched results.

The difluoroethanol group could potentially influence the electronic properties and reactivity of the aromatic ring, and the hydroxyl group offers a handle for further functionalization or for directing cyclization reactions to form heterocyclic rings. Despite these theoretical possibilities, no concrete reaction schemes, yields, or spectroscopic data for products derived from this specific starting material have been found.

Intermediacy in the Synthesis of Novel Biologically Active Fluorinated Analogues

While the incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties, there is no direct evidence in the available literature of this compound serving as an intermediate in the synthesis of novel biologically active fluorinated analogues. pharmtech.com The synthesis of fluorinated active pharmaceutical ingredients (APIs) is a significant area of research, but specific examples originating from this particular precursor are not documented. pharmtech.com

Compounds containing brominated phenyl groups are known to exhibit a range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals. chembk.com However, the specific contribution of the 2,2-difluoroethanol (B47519) moiety in conjunction with the 3-bromophenyl scaffold to biological activity has not been reported.

Integration into Convergent and Divergent Synthetic Strategies

No specific examples of the integration of this compound into either convergent or divergent synthetic strategies have been found in the scientific literature. Convergent synthesis, which involves the assembly of a complex molecule from several independently prepared fragments, and divergent synthesis, where a single starting material is converted into a library of structurally diverse compounds, are powerful approaches in modern organic chemistry. The bifunctional nature of this compound (a bromo-aryl group for coupling and a hydroxyl group for derivatization) theoretically makes it a suitable candidate for such strategies. However, no published research demonstrates its practical application in these contexts.

Development of Novel Reagents and Catalysts Derived from the Compound's Unique Structure

The development of novel reagents and catalysts derived from the unique structure of this compound is not documented in the available literature. Chiral ligands and organocatalysts are often synthesized from molecules possessing specific functional groups and stereocenters. While the hydroxyl group in this compound could potentially be resolved to create a chiral center, there is no information on its use for the synthesis of new catalysts. Similarly, its transformation into novel fluorinating or other specialized reagents has not been reported. tcichemicals.comtcichemicals.comresearchgate.net

Data Tables

Due to the lack of specific research findings on the applications of this compound, no data for interactive tables on reaction schemes, yields, or biological activities could be generated.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Green Synthetic Routes for Fluorinated Compounds

Traditional methods for synthesizing organofluorine compounds often rely on harsh reagents, high temperatures, and hazardous solvents, presenting significant environmental and safety challenges. cas.cntandfonline.com The future of organofluorine chemistry is increasingly aligned with the principles of green chemistry, aiming to develop more sustainable and eco-friendly synthetic protocols. researchgate.netchiralpedia.com

A primary goal is the replacement of hazardous fluorinating agents with safer alternatives. Research is moving towards the use of nucleophilic fluoride sources like potassium fluoride (KF) in combination with phase-transfer catalysts or within solvent-free mechanochemical protocols, which can reduce the need for toxic, high-boiling point solvents. rsc.org Another promising avenue is biocatalysis, which utilizes enzymes to perform chemical transformations under mild, aqueous conditions. nih.gov The discovery and engineering of enzymes such as fluorinases, which can form carbon-fluorine bonds, offer a transformative approach to producing fluorinated molecules. nih.govacsgcipr.org These enzymatic methods could potentially be adapted for the synthesis of precursors to 2-(3-Bromophenyl)-2,2-difluoroethanol, minimizing waste and energy consumption. acs.org

Furthermore, the use of alternative energy sources like microwave irradiation and the adoption of water or ionic liquids as reaction media are being explored to reduce the environmental impact of synthesis. researchgate.net The development of catalytic cycles that use earth-abundant metals instead of precious metals also represents a significant step towards sustainability. societechimiquedefrance.frrsc.org

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Fluorinated Alcohols

| Feature | Traditional Synthetic Routes | Emerging Green Routes |

|---|---|---|

| Fluorine Source | Often uses hazardous reagents like DAST or toxic gases (e.g., SO2F2). | Utilizes safer, more benign sources like alkali metal fluorides (KF, CsF) or biocatalytic systems. rsc.orgacsgcipr.org |

| Solvents | Typically relies on volatile and often toxic organic solvents (e.g., DMF, MeCN). | Employs greener solvents like water, ionic liquids, or solvent-free conditions (mechanochemistry). researchgate.netrsc.org |

| Catalysis | May involve stoichiometric reagents or precious metal catalysts. | Focuses on catalysis with earth-abundant metals or organocatalysts; biocatalysis using enzymes like fluorinases. chiralpedia.comnih.gov |

| Energy Consumption | Often requires high temperatures and prolonged reaction times. | Can utilize alternative energy sources like microwaves to reduce reaction times; enzymatic reactions proceed at ambient temperature. researchgate.net |

| Waste Generation | Can produce significant amounts of toxic and difficult-to-treat waste byproducts. | Designed for higher atom economy, producing less waste and byproducts that are often non-toxic (e.g., NaCl, KCl). eurekalert.org |

| Safety | Involves handling of highly reactive, corrosive, or explosive intermediates. | Inherently safer processes due to milder reaction conditions and less hazardous materials. |

Exploration of Asymmetric Synthesis and Enantioselective Transformations of the Compound

While this compound is an achiral molecule, its structure serves as a valuable scaffold for the synthesis of complex chiral molecules. The gem-difluoroalkyl motif is a key component in many bioactive compounds, and the development of methods to introduce chirality is a significant research goal. nih.gov Future work will likely focus on using this compound as a starting material in enantioselective transformations.

One promising area is the development of catalytic asymmetric methods to transform the alcohol functionality or the aromatic ring. For instance, the hydroxyl group could be derivatized and then subjected to an enzymatic kinetic resolution to separate enantiomers of a more complex derivative. Synthetic biology also offers pathways to engineer microorganisms that can produce chiral compounds from achiral precursors under mild conditions. chiralpedia.com

Moreover, research into the creation of novel chiral gem-difluoroalkyl reagents is expanding. nih.gov this compound could serve as a precursor to such reagents. By developing reactions that create a new stereocenter adjacent to the difluoromethylene group, it becomes possible to construct libraries of chiral building blocks for drug discovery. nih.govresearchgate.net Advances in organocatalysis and transition-metal catalysis are enabling the synthesis of chiral CF3-substituted molecules and other fluorinated alcohols with high stereopurity, and these methodologies could be adapted for derivatives of the title compound.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of many organofluorine compounds involves hazardous reagents or highly exothermic reactions, which can be difficult and dangerous to manage on a large scale in traditional batch reactors. beilstein-journals.org Flow chemistry, which involves performing reactions in continuous-flow microreactors, offers a powerful solution to these challenges. durham.ac.uk This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better reproducibility. beilstein-journals.orgvapourtec.com For the synthesis of this compound, a flow process would allow for the safe handling of potentially hazardous fluorinating agents and could be easily scaled up for industrial production. mit.edu

Integrating flow chemistry with automated synthesis platforms represents the next frontier in chemical manufacturing and discovery. nih.gov Automated systems can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention. scripps.eduresearchgate.net Such platforms could be used to rapidly screen a wide range of reaction conditions for the synthesis of this compound or to generate a library of its derivatives for biological screening. By combining robotics with data-driven algorithms, these systems can accelerate the discovery of new molecules and the development of optimized synthetic routes. nih.gov

Table 2: Advantages of Flow Chemistry for the Synthesis of Fluorinated Compounds

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Confines hazardous reagents and reactive intermediates within a small, enclosed volume, minimizing exposure risk. durham.ac.ukvapourtec.com | Allows for the safe use of highly reactive fluorinating agents that would be dangerous in large-scale batch synthesis. |

| Precise Process Control | Superior heat and mass transfer allows for precise control over temperature, pressure, and residence time. beilstein-journals.org | Improves reaction selectivity and yield, reducing the formation of impurities and simplifying purification. |

| Scalability | Production can be scaled up by running the reactor for longer periods ("numbering-up") rather than increasing vessel size. chemistryviews.org | Facilitates a seamless transition from laboratory-scale synthesis to industrial-scale production. |

| Efficiency | Enables telescoped, multi-step reactions without the need for isolating intermediates, reducing waste and solvent use. durham.ac.uk | A multi-step synthesis of the target compound or its derivatives could be streamlined into a single continuous process. |

| Automation | Flow systems are readily automated, allowing for high-throughput screening and process optimization. researchgate.net | Enables rapid optimization of synthetic conditions and the automated production of derivative libraries for research. |

Discovery of Novel Reactivity Patterns for Gem-Difluoroethanol Derivatives and Related Fluorinated Alcohols

The gem-difluoroethanol moiety possesses unique electronic properties that can be exploited to discover novel chemical reactions. The strong electron-withdrawing nature of the two fluorine atoms increases the acidity of the hydroxyl proton and influences the reactivity of the adjacent carbon atom. The difluoromethyl (CF2H) group, which can be accessed from this moiety, is known to act as a lipophilic hydrogen bond donor, a property that is highly valuable in medicinal chemistry for modulating drug-target interactions. rsc.org

Future research will likely focus on using the gem-difluoroethanol group as a linchpin for new synthetic transformations. For instance, under specific conditions, these compounds could serve as precursors to difluorocarbenes or (phenylsulfonyl)difluoromethyl radicals, which are highly reactive intermediates for constructing complex molecules. sioc.ac.cn The development of methods to selectively cleave the C-S or other bonds in derivatives of these alcohols could lead to divergent synthetic pathways, yielding a variety of valuable fluorinated products. sioc.ac.cn

Furthermore, exploring the reactivity of related structures, such as gem-difluoroalkenes, provides insight into potential transformations. rsc.orgresearchgate.net The Friedel–Crafts reaction of electron-rich arenes with precursors that generate difluoroacetaldehyde in situ has been shown to be an effective method for synthesizing α,α-difluoromethyl carbinols. rsc.orgresearchgate.net Investigating analogous reactions starting from this compound or its derivatives could open up new pathways to novel and structurally diverse fluorinated compounds. The synthesis of chiral tertiary difluoromethyl carbinols is another area of active research that could be expanded upon. researchgate.net

Q & A

Q. What are the established synthetic routes for preparing 2-(3-Bromophenyl)-2,2-difluoroethanol?

The synthesis of this compound can be achieved through:

- Ester Hydrolysis : Hydrolysis of its ethyl ester derivative, ethyl 2-(3-bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7), under acidic or basic conditions. This method ensures high purity when starting from the ester precursor .

- Nucleophilic Substitution : Reacting 3-bromophenylmagnesium bromide with 2,2-difluoroacetaldehyde, followed by reduction of the intermediate ketone. This approach leverages the electrophilicity of the carbonyl group for C–C bond formation .

Q. How is the structural integrity of this compound confirmed experimentally?

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 252 (M⁺, C₈H₇BrF₂O) and isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Questions

Q. How does the difluoroethanol moiety influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of the difluoroethanol group increases the acidity of the hydroxyl proton (pKa ~12–14), enabling deprotonation under mild basic conditions. This facilitates:

- Coordination with Transition Metals : The hydroxyl oxygen can act as a weak ligand in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings), though steric hindrance from the fluorines may reduce catalytic efficiency .

- Selective Functionalization : Fluorine substituents stabilize adjacent carbocations, favoring SN1 pathways in substitution reactions .

Q. What computational methods predict the biological activity of derivatives of this compound?

- Density Functional Theory (DFT) : Calculations on bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) reveal enhanced stability and electrophilicity, suggesting potential as kinase inhibitors .

- Molecular Docking : Virtual screening against targets like CYP450 enzymes highlights hydrogen-bonding interactions between the hydroxyl group and active-site residues, guiding structure-activity relationship (SAR) studies .

Q. What challenges arise in regioselective functionalization of the aromatic ring?

- Steric and Electronic Effects : The 3-bromo substituent acts as a meta-directing group, but the bulky difluoroethanol moiety may sterically hinder electrophilic aromatic substitution (e.g., nitration).

- Competing Pathways : In Pd-catalyzed C–H activation, the hydroxyl group can coordinate to the metal, diverting reactivity from the bromine’s ortho position. Optimizing ligands (e.g., pyridones) improves selectivity .

Methodological Insights

Q. How can reaction yields be optimized in large-scale syntheses?

Q. What analytical techniques resolve discrepancies in purity assessments?

- Chiral HPLC : Resolves enantiomers if racemization occurs during synthesis (e.g., using a Chiralpak AD-H column with hexane/isopropanol mobile phases) .

- X-ray Crystallography : Confirms absolute configuration and hydrogen-bonding networks in single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.